molecular formula C21H21NO3 B6982409 2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole

2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole

Cat. No.: B6982409
M. Wt: 335.4 g/mol
InChI Key: KOIXKHRSDUOZGI-UHFFFAOYSA-N
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Description

2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an oxane (tetrahydropyran) ring attached to a phenyl group, which is further connected to another phenyl group and an oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Coupling Reactions: Reactions like Suzuki-Miyaura coupling are used to introduce various substituents onto the phenyl rings.

Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[2-[4-(oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-7-20(21-22-12-14-24-21)19(6-1)16-8-10-17(11-9-16)25-15-18-5-3-4-13-23-18/h1-2,6-12,14,18H,3-5,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIXKHRSDUOZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=C(C=C2)C3=CC=CC=C3C4=NC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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